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Compound of Interest

Compound Name: Lumateperone-D4

Cat. No.: B15619113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key metabolites of

Lumateperone, a novel antipsychotic, with a focus on their relevance in bioanalytical assays.

This document outlines quantitative data, detailed experimental methodologies, and the

signaling pathways associated with Lumateperone's mechanism of action to support research

and development in this field.

Introduction to Lumateperone Metabolism
Lumateperone undergoes extensive metabolism, resulting in several metabolites. The primary

metabolic pathways include N-demethylation, carbonylation, dehydrogenation, piperazine ring

cleavage, and glucuronidation.[1] Understanding the profile and concentration of these

metabolites is crucial for pharmacokinetic and pharmacodynamic studies, as well as for

assessing the overall safety and efficacy of the drug.

Key Metabolites of Lumateperone
Several metabolites of Lumateperone have been identified as significant for bioanalytical

monitoring. These include both Phase I and Phase II metabolites. The most prominent

metabolites identified in preclinical and clinical studies are:

IC200131: The alcohol metabolite, formed by the reduction of the carbonyl group.
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N-demethylated metabolite (M3): A pharmacologically active metabolite.

IC200161: A pharmacologically active metabolite detected in the brain.

IC200565: A secondary N-desmethyl metabolite.

IC201309: A tertiary metabolite formed through amidation.

Quantitative Data of Lumateperone and its
Metabolites
The following table summarizes the available quantitative data for Lumateperone and its key

metabolites in various biological matrices.
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Analyte Matrix
Concentration/
Exposure

Analytical
Method

Reference

Lumateperone Human Plasma

0.05 - 50 ng/mL

(up to 8h post-

dose)

Not Specified [1]

Total Metabolites Human Plasma

0.2 - 100 ng/mL

(up to 8h post-

dose)

Not Specified [1]

IC200131
Human

Hepatocytes

24.78% of total

Phase I

metabolites

Not Specified [1]

Rat Brain
At the limit of

quantification
Not Specified [1]

IC200565
Human

Hepatocytes

10.41% of total

Phase I

metabolites

Not Specified [1]

IC201309
Human

Hepatocytes

6.39% of total

Phase I

metabolites

Not Specified [1]

IC200161 Rat Brain

~10-fold lower

than

Lumateperone

Not Specified [1]

N-demethylated

metabolite (M3)
Rat Plasma

~1.5-fold higher

exposure than

Lumateperone

LC-MS/MS [1]

Experimental Protocols for Bioanalytical Assays
A validated bioanalytical method is essential for the accurate quantification of Lumateperone

and its metabolites. Based on published literature, a composite UPLC-MS/MS method for the

simultaneous determination of Lumateperone and its key metabolites (e.g., N-demethylated

metabolite) in human plasma is outlined below.
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4.1. Sample Preparation: Protein Precipitation

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing

the internal standard (e.g., a stable isotope-labeled analog of Lumateperone).

Vortex the mixture for 1 minute to precipitate proteins.

Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

Vortex briefly and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

4.2. UPLC-MS/MS Conditions

Instrumentation: A Waters ACQUITY UPLC system coupled to a triple quadrupole mass

spectrometer.

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Flow Rate: 0.4 mL/min.

Gradient Elution:

Start with 95% A, hold for 0.5 min.

Linearly decrease to 5% A over 2.5 min.

Hold at 5% A for 1 min.

Return to 95% A in 0.1 min and re-equilibrate for 1.9 min.
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Column Temperature: 40°C.

Autosampler Temperature: 10°C.

Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

Source Temperature: 150°C.

Desolvation Temperature: 500°C.

Capillary Voltage: 3.0 kV.

MRM Transitions (Hypothetical):

Lumateperone: Precursor ion > Product ion (e.g., m/z 428.2 > 221.1)

N-demethylated metabolite (M3): Precursor ion > Product ion (e.g., m/z 414.2 > 221.1)

Internal Standard: Precursor ion > Product ion

4.3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for

linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Signaling Pathways of Lumateperone
Lumateperone's unique pharmacological profile stems from its multi-target engagement,

modulating serotonin, dopamine, and glutamate neurotransmission. The following diagrams

illustrate the key signaling pathways.
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Bioanalytical Workflow for Lumateperone and Metabolites.
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Lumateperone's Multi-target Signaling Pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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